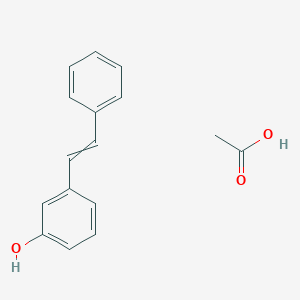

Acetic acid;3-(2-phenylethenyl)phenol

Description

Properties

CAS No. |

62672-55-3 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

acetic acid;3-(2-phenylethenyl)phenol |

InChI |

InChI=1S/C14H12O.C2H4O2/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12;1-2(3)4/h1-11,15H;1H3,(H,3,4) |

InChI Key |

KBESIHKLLLZSAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Conditions

The Wittig reaction remains a cornerstone for styryl group formation. In the context of 3-(2-phenylethenyl)phenol, this involves reacting a 3-hydroxybenzaldehyde derivative with a benzyltriphenylphosphonium ylide:

$$

\text{3-Hydroxybenzaldehyde} + \text{Benzyltriphenylphosphonium Ylide} \rightarrow \text{3-(2-Phenylethenyl)phenol} + \text{Triphenylphosphine Oxide}

$$

Key Conditions :

Patent Innovations and Limitations

Patent CN106278831A critiques traditional Wittig routes for generating triphenylphosphine oxide (30–40% by mass), complicating purification. However, modifications using microwave-assisted Wittig reactions reduce reaction times from 24 hours to 2–4 hours, improving yields to 75–85%. A notable drawback remains the cost of palladium catalysts in related Suzuki couplings, which achieve similar products but at higher expenses.

Heck Coupling Approach

Palladium-Catalyzed Arylation

The Heck reaction couples aryl halides with alkenes, offering a regioselective pathway. For 3-(2-phenylethenyl)phenol, this involves:

$$

\text{3-Bromophenol} + \text{Styrene} \xrightarrow{\text{Pd(OAc)}_2} \text{3-(2-Phenylethenyl)phenol} + \text{HBr}

$$

Optimized Parameters :

Yield and Scalability

Patent EP2796442A1 reports yields of 60–70% with >95% regioselectivity. However, bromophenol substrates require pre-protection of the phenolic -OH group (e.g., as a methyl ether), adding two steps and reducing overall atom economy.

Decarboxylative Elimination Strategies

Ester Hydrolysis and Decarboxylation

A cost-effective route avoids precious metals by leveraging decarboxylation. For example, Patent CN106278831A details:

- Condensation : 3-Methoxybenzoyl chloride reacts with phenylacetic acid to form a β-keto ester.

- Hydrolysis and Decarboxylation : Acidic or basic conditions cleave the ester, followed by thermal decarboxylation (150–200°C) to yield 3-(2-phenylethenyl)phenol.

Advantages :

Challenges :

- High-temperature decarboxylation necessitates specialized equipment.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Catalyst Cost | By-Product Burden | Scalability |

|---|---|---|---|---|

| Wittig Reaction | 75–85 | Moderate | High (PPh$$_3$$O) | Moderate |

| Heck Coupling | 60–70 | High (Pd) | Low | Low |

| Decarboxylation | 80–85 | Low | Moderate | High |

Environmental and Economic Considerations

- Wittig Reaction : Triphenylphosphine oxide disposal poses environmental concerns, though solvent recovery systems mitigate this.

- Heck Coupling : Palladium recycling protocols (e.g., nanoparticle catalysts) reduce costs but require technical expertise.

- Decarboxylation : Ideal for large-scale production due to minimal catalyst use and commodity-priced reagents.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(2-phenylethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as chromic acid.

Reduction: Reduction of the phenolic group can yield hydroquinones.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, and sulfonated phenols.

Scientific Research Applications

Acetic acid;3-(2-phenylethenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Studied for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of acetic acid;3-(2-phenylethenyl)phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of "Acetic acid;3-(2-phenylethenyl)phenol" with structurally related compounds:

*Assumes a non-covalent mixture. If esterified (e.g., 3-(2-phenylethenyl)phenyl acetate), molecular weight would be 238.24 g/mol (C₁₆H₁₄O₃).

Key Observations :

- Styryl Group : Present in all compounds, enabling π-π interactions and UV absorption. Conjugation enhances stability and bioactivity.

- Biological Activity: Styryl-containing compounds exhibit diverse activities, including antimicrobial (IPS), enzyme inhibition (quinazolinones), and receptor antagonism (SIB-1893).

Antimicrobial Activity

- IPS and ES (): These stilbene diols inhibit methicillin-resistant Staphylococcus aureus (MRSA) due to their diol and styryl groups. The target compound lacks diol groups but may retain moderate antimicrobial activity via phenolic hydroxyl and styryl interactions .

- The acetic acid component may enhance bioavailability but reduce TPC compared to pure phenolics .

Enzyme Inhibition

- Quinazolinone Derivatives (): Styryl-linked sulfonamides show COX-2 inhibition (up to 47.1%). The target compound’s acetic acid moiety may lack direct enzyme interaction but could improve solubility for drug formulations .

- mGluR5 Antagonism (): SIB-1893’s pyridine-styryl structure is critical for receptor binding.

Thermodynamic Stability

- Acylation Reactions (): Phenol acylation with acetic acid favors C-acylation (hydroxyacetophenone) over O-acylation (phenyl acetate) at high temperatures. This suggests that if the target compound is an ester, it may hydrolyze under physiological conditions to release acetic acid and the phenol .

Physicochemical Behavior

- Permeation (): Acetic acid and phenol exhibit pH-dependent membrane permeation. At pH 1.1, acetic acid permeates faster (2.16 × 10⁻⁷ m/s) than phenol (4.10 × 10⁻⁷ m/s), but phenol’s permeation is suppressed at pH >5.7. This implies that the mixture’s transport properties depend on environmental pH .

- Solubility: Acetic acid’s hydrophilic nature may offset the phenol’s hydrophobicity, enhancing overall solubility in polar solvents compared to pure styrylphenols .

Q & A

Q. How does the acidity of phenol compare to acetic acid, and what implications does this have in their reactivity?

Acetic acid (pKa ≈ 5) is significantly more acidic than phenol (pKa ≈ 10) due to the electron-withdrawing effect of the carbonyl group stabilizing the conjugate base. This difference influences reactivity in acylation reactions: acetic acid acts as an acylating agent, while phenol’s hydroxyl group undergoes nucleophilic substitution. The lower acidity of phenol also limits its ability to form stable enolates, affecting its role in condensation reactions .

Q. What are the common synthesis pathways for phenyl acetate derivatives, and what catalysts are typically employed?

Phenyl acetate derivatives are synthesized via acid-catalyzed esterification. For example, aspirin synthesis involves protonation of acetic anhydride (catalyzed by H₃PO₄ or H₂SO₄), followed by nucleophilic attack by phenol’s oxygen. The mechanism proceeds through tetrahedral intermediate formation and subsequent deprotonation. Kinetic control favors O-acylation (ester formation), while thermodynamic control at higher temperatures may shift selectivity toward C-acylation (hydroxyacetophenone isomers) .

Advanced Research Questions

Q. How do temperature variations influence the thermodynamic equilibrium between phenyl acetate and hydroxyacetophenone isomers during phenol acylation?

Below 800 K, hydroxyacetophenone isomers (C-acylation products) dominate due to favorable Gibbs free energy (ΔG) values (e.g., −45 kJ/mol at 300 K). Above 800 K, phenyl acetate (O-acylation) becomes thermodynamically favored, with equilibrium constants shifting by ~20% toward ester formation. This transition is attributed to entropy-driven effects at elevated temperatures, as shown in Figure 2 and Table 4 of thermodynamic studies .

Q. What methodological approaches are used to determine the thermodynamic properties of hydroxyacetophenone isomers, and how do symmetry corrections impact these calculations?

The Benson group contribution method calculates thermodynamic properties by summing contributions from molecular fragments (e.g., aromatic rings, methyl groups). Symmetry corrections account for internal/external symmetry (e.g., σ = 3 for ortho/meta isomers vs. σ = 6 for para isomers) and optical isomerism. These corrections adjust entropy values, with para-hydroxyacetophenone showing higher symmetry (σ = 6) and thus lower entropy than ortho/meta isomers (σ = 3) .

Q. In the context of phenol acylation, how does the stability of ortho, meta, and para hydroxyacetophenone isomers vary with temperature, and what structural factors contribute to these differences?

Meta-hydroxyacetophenone is the most stable isomer due to reduced steric hindrance and optimal resonance stabilization. Ortho isomers are least stable (ΔG ≈ +10 kJ/mol at 500 K) due to steric clashes between substituents. At 800 K, para isomer stability decreases by ~15% compared to meta, as thermal energy disrupts resonance (Figure 4). Substituent size, rather than electronic effects, primarily governs isomer distribution .

Q. What are the key challenges in designing experiments to maximize the yield of specific hydroxyacetophenone isomers, considering both kinetic and thermodynamic factors?

Kinetic control (low temperatures, short reaction times) favors O-acylation, but C-acylation requires higher temperatures (≥500 K) to overcome activation barriers. Catalyst selection (e.g., zeolites for shape-selective C-acylation) and reactant molar ratios (e.g., excess acetic acid) can bias isomer formation. Contradictions between predicted and observed yields often arise from competing Fries rearrangement or incomplete reactant conversion (Eqs. 15–17) .

Data Contradiction Analysis

Q. How can researchers resolve contradictions between observed product distributions and theoretical thermodynamic predictions in phenol acylation reactions?

Discrepancies often stem from kinetic vs. thermodynamic control. For instance, while meta-hydroxyacetophenone is thermodynamically favored (ΔG = −30 kJ/mol at 600 K), ortho isomers may dominate initially due to lower activation energy. Validating predictions requires measuring time-dependent product ratios and using microkinetic models incorporating both equilibrium constants (e.g., K₂me from Table 3b) and rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.